molecular formula C8H15F3N2O3 B13609998 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid

1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid

Cat. No.: B13609998
M. Wt: 244.21 g/mol
InChI Key: QOJOPQIVHWXFGF-UHFFFAOYSA-N
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Description

1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid is a compound with a unique structure that combines an azetidine ring with a trifluoroacetic acid moiety

Preparation Methods

The synthesis of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine reacts with the azetidine ring.

    Attachment of the Trifluoroacetic Acid Moiety:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid can be compared with other similar compounds, such as:

    1-Methylazetidin-3-ol: This compound lacks the trifluoroacetic acid moiety and may have different chemical and biological properties.

    3-Hydroxy-1-methylazetidine: Similar in structure but without the methylamino group, leading to different reactivity and applications.

    1-Methyl-3-azetidinol: Another related compound with variations in functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15F3N2O3

Molecular Weight

244.21 g/mol

IUPAC Name

1-methyl-3-(methylaminomethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2O.C2HF3O2/c1-7-3-6(9)4-8(2)5-6;3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;(H,6,7)

InChI Key

QOJOPQIVHWXFGF-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CN(C1)C)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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